molecular formula C12H15N B139932 2-Phenethyl-1-pyrroline CAS No. 106366-23-8

2-Phenethyl-1-pyrroline

Cat. No.: B139932
CAS No.: 106366-23-8
M. Wt: 173.25 g/mol
InChI Key: LMOCCHAUIOQNBB-UHFFFAOYSA-N
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Description

2-Phenethyl-1-pyrroline is an organic compound with the molecular formula C12H15N. It is a heterocyclic compound containing a pyrroline ring with a phenethyl group attached to the nitrogen atom. This compound is known for its distinctive aroma, often described as reminiscent of popcorn or jasmine rice. It is found naturally in some foods and is also synthesized for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-Phenethyl-1-pyrroline involves the reaction of N-vinylpyrrolidin-2-one with ethyl benzoate in the presence of sodium hydride in dry toluene. The reaction mixture is heated at reflux for 10 hours, followed by the addition of hydrochloric acid and tetrahydrofuran. The mixture is then heated at reflux for an additional 4 hours, cooled, and made basic with sodium hydroxide. The product is extracted with methylene chloride and purified by distillation .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2-Phenethyl-1-pyrroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Palladium-supported catalysts, oxygen or hydrogen peroxide as oxidants.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: 2-Phenylpyrrole

    Reduction: 2-Phenethylpyrrolidine

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenethyl-1-pyrroline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s aroma properties are studied in the context of food science and flavor chemistry. It is also used in research on pheromones and chemical signaling in insects.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the fragrance industry to impart a popcorn or jasmine rice aroma to various products.

Mechanism of Action

The mechanism by which 2-Phenethyl-1-pyrroline exerts its effects depends on the context of its application. In the case of its aroma properties, the compound interacts with olfactory receptors in the nose, triggering a sensory response that is perceived as a distinctive smell. In chemical reactions, its reactivity is influenced by the electronic and steric properties of the pyrroline ring and the phenethyl group.

Comparison with Similar Compounds

2-Phenethyl-1-pyrroline can be compared to other similar compounds such as:

    2-Phenylpyrrole: Formed by the oxidation of this compound, it has a similar structure but lacks the ethyl group.

    2-Phenethylpyrrolidine: Formed by the reduction of this compound, it has a saturated pyrrolidine ring instead of the unsaturated pyrroline ring.

    Pyrrolidine: A simpler structure with a saturated five-membered ring, lacking the phenethyl group.

The uniqueness of this compound lies in its combination of the pyrroline ring and the phenethyl group, which imparts distinctive chemical and sensory properties.

Properties

IUPAC Name

5-(2-phenylethyl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOCCHAUIOQNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449575
Record name 2-phenethyl-1-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106366-23-8
Record name 2-phenethyl-1-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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